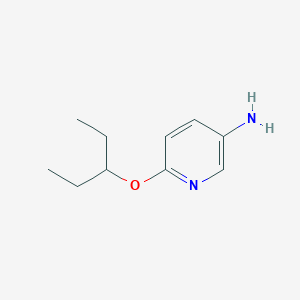
5-Amino-2-(1-ethylpropoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/US1819300” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is known for its industrial applications and potential health hazards, which necessitate careful handling and usage in occupational settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/US1819300” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified.
Final Synthesis: The intermediate is subjected to further reactions, often involving catalysts, to produce the final compound.
Industrial Production Methods
In industrial settings, the production of “NIOSH/US1819300” is scaled up using large reactors and continuous processing techniques. The process involves:
Raw Material Handling: Ensuring the purity and proper storage of raw materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“NIOSH/US1819300” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces oxidized derivatives.
Reduction: Yields reduced forms of the compound.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
“NIOSH/US1819300” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the manufacturing of various industrial products and materials.
Mechanism of Action
The mechanism by which “NIOSH/US1819300” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibits certain enzymes, affecting metabolic pathways.
Receptor Binding: Binds to specific receptors, altering cellular signaling.
Gene Expression: Modulates gene expression, leading to changes in protein synthesis.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-pentan-3-yloxypyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-9(4-2)13-10-6-5-8(11)7-12-10/h5-7,9H,3-4,11H2,1-2H3 |
InChI Key |
DSGCNSGGLVBTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=NC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


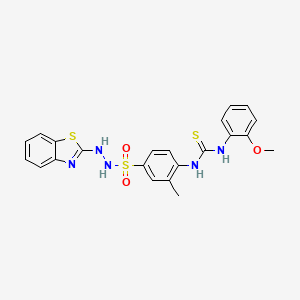

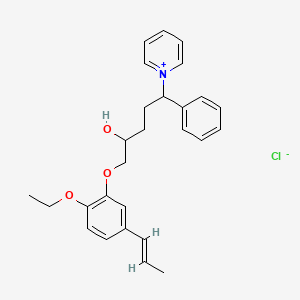

![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
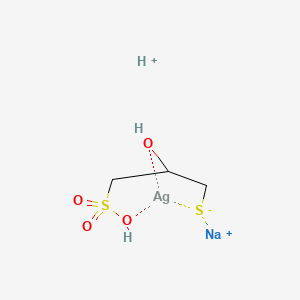

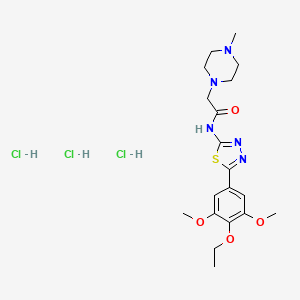
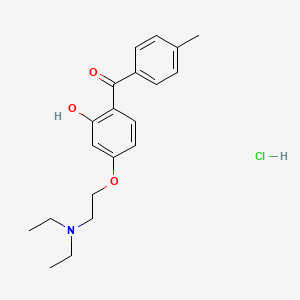
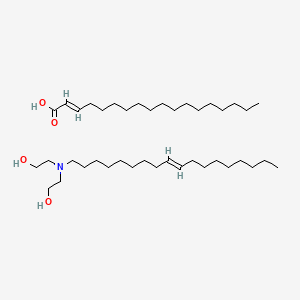
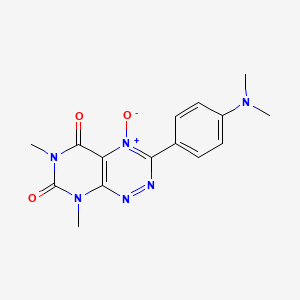
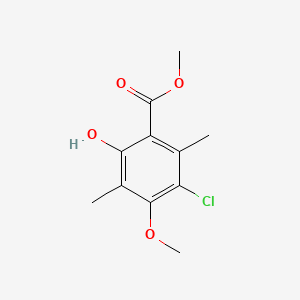
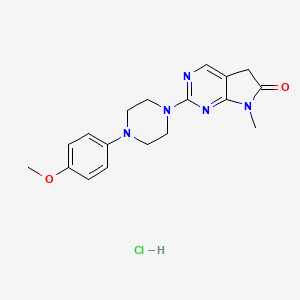
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
